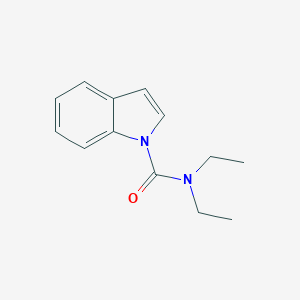

N,N-Diethyl-1H-indole-1-carboxamide

Description

Origin and Classification within Indole (B1671886) Carboxamides

N,N-Diethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the broad class of indole carboxamides. The indole structure itself is a common feature in many natural products and biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin. nih.gov This natural prevalence has spurred extensive research into the chemistry of indoles, leading to the development of a vast array of synthetic derivatives, including this compound. nih.gov

This compound is classified as a 1-carboxamide (B11826670) derivative of indole, meaning the carboxamide group is attached to the nitrogen atom of the indole ring. It serves as a versatile building block in organic synthesis. Specifically, it is utilized in the preparation of substituted indoles through reactions like ortho-metalation and Suzuki-Miyaura cross-coupling. These synthetic methods are crucial for constructing complex molecular architectures that are pivotal in the discovery of new drugs and materials.

Significance as a Privileged Scaffold in Medicinal Chemistry

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is able to bind to multiple, diverse biological targets, thus serving as a promising starting point for the development of new drugs. nih.gov The indole scaffold's unique physicochemical and biological properties have led to its incorporation into numerous natural and synthetic compounds with a wide range of biological activities, including anti-cancer, anti-viral, and anti-malarial properties. nih.govijpsr.info

Indole carboxamides, as a class, inherit the privileged nature of the indole core. Their ability to interact with various biological targets is often attributed to their planar aromatic structure and hydrogen-bonding capabilities. The combination of the indole nucleus with the carboxamide function creates an excellent template for a multitude of structural modifications. nih.gov This allows medicinal chemists to fine-tune the molecule's properties to achieve specific interactions with molecular targets and produce desired therapeutic effects. nih.gov

Structural Contributions to Biological Interactions within the Indole Carboxamide Class

The biological activity of indole carboxamides is intricately linked to their structural features. The indole ring system itself, with its aromaticity and the slightly acidic proton on the nitrogen atom (pKa ~17), can engage in crucial hydrogen-bond interactions with target proteins. nih.gov This interaction can be vital for anchoring the molecule to its biological target. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 119668-50-7 |

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| Boiling Point | 140-147°C at 0.8 mmHg |

| Density | 1.089 g/mL at 25°C |

| Flash Point | 110°C |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEILLNCDATSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457261 | |

| Record name | N,N-Diethyl-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119668-50-7 | |

| Record name | N,N-Diethyl-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-1H-indole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of N,n Diethyl 1h Indole 1 Carboxamide

Advanced Synthetic Routes and Derivatization Strategies

Coupling Reactions for Indole-1-carboxamide Formation

The formation of the indole-1-carboxamide structure can be achieved through various coupling reactions. One notable method involves the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids. This process is efficient for creating diverse products through selective C–C and C–C/C–N bond formations. Mechanistic studies, including kinetic isotope effects, suggest a pathway involving C–H activation and electrophilic addition. acs.org

Another approach is the preparation and coupling of indole-1-carboxylic acid anhydride. acs.org This method provides a route to indole (B1671886) N-carbonyl compounds, which are valuable intermediates in organic synthesis. acs.org Furthermore, cross-dehydrogenative coupling (CDC) reactions represent an efficient strategy for indole synthesis. nih.gov For instance, a carboxylic acid-promoted aerobic catalytic system has been developed for the single-step synthesis of indoles from simple anilines and ketones, using ambient oxygen as the oxidant. nih.gov This method is advantageous due to its broad substrate scope and cost-effectiveness. nih.gov

Multi-step Synthesis of Substituted Indole Derivatives

N,N-Diethyl-1H-indole-1-carboxamide serves as a foundational structure for the multi-step synthesis of various substituted indole derivatives. These derivatives are of significant interest to organic and medicinal chemists due to their potential biological activities. researchgate.net Multi-component reactions (MCRs) are a prominent strategy, allowing for the construction of complex heterocyclic compounds with indole moieties in a single pot, which is efficient and environmentally friendly. researchgate.net

For example, indole derivatives can be used as reactants in MCRs to produce a wide array of heterocycles. researchgate.net The versatility of the indole core, particularly the reactivity at the C-3 position and the transformable nature of a C-2 carbonyl group, makes it a versatile building block. nih.govdergipark.org.tr Synthetic strategies often involve the initial construction of the indole ring system, followed by functionalization. Classic methods like the Fischer indole synthesis and the Leimgruber–Batcho indole synthesis are foundational in creating the initial indole scaffold. Subsequent modifications can then be introduced to create a library of substituted indole derivatives. nih.govrsc.org

Amide Bond Formation Techniques

The synthesis of this compound and its derivatives fundamentally relies on the formation of an amide bond. A common method involves the reaction of a carboxylic acid with an amine using a coupling reagent. For instance, N,N-dimethyl-1H-indole-2-carboxamide can be synthesized from indole-2-carboxylic acid and dimethylamine (B145610) hydrochloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent in the presence of a base like triethylamine. chemicalbook.com

Peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) are also utilized to activate the carboxylic acid for reaction with an amine. Another widely used coupling reagent is DCC (N,N'-dicyclohexylcarbodiimide), which facilitates the formation of an amide bond from a carboxylic acid and an amine under mild, neutral conditions. youtube.commasterorganicchemistry.com The mechanism involves the activation of the carboxylic acid by DCC to form an "active ester," which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com

Chemical Transformations and Reaction Pathways

Application as a Versatile Building Block in Organic Synthesis

This compound and related indole carboxamides are highly versatile building blocks in organic synthesis. nih.gov The indole nucleus is a privileged scaffold found in numerous natural products and biologically active molecules. rsc.org The presence of the carboxamide group at the N-1 position can influence the reactivity of the indole ring and provide a handle for further chemical transformations.

Indole derivatives are utilized in the synthesis of complex heterocyclic systems through various reactions. researchgate.net For instance, they can participate in multi-component reactions to generate diverse molecular architectures. researchgate.netdergipark.org.tr The inherent reactivity of the indole ring, particularly at the C3 position, allows for the introduction of various substituents. dergipark.org.tr The development of methods for constructing indole-substituted heterocycles is an active area of research, with applications in medicinal chemistry and materials science. researchgate.netnih.gov

Ortho-Metalation for Indole Ring Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The N,N-diethylcarboxamide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of an aromatic ring by a strong base, typically an organolithium reagent. wikipedia.orgacs.org This generates a lithiated intermediate that can then react with various electrophiles to introduce substituents specifically at the ortho-position. wikipedia.org

While the N,N-diethyl-O-carbamate group is a well-established and potent DMG for phenols, the N,N-diethylcarboxamide group can similarly direct lithiation. acs.orgnih.gov This methodology allows for precise substitution on the indole ring system, which would be difficult to achieve through classical electrophilic aromatic substitution reactions that typically favor substitution at the C3 position. The DoM strategy offers a complementary approach to functionalize the benzene (B151609) portion of the indole nucleus, expanding the range of accessible substituted indole derivatives. acs.org

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the context of indole derivatives, this reaction is typically employed to couple a halo-substituted indole with a boronic acid or its ester. For a compound like this compound, the Suzuki-Miyaura reaction would be relevant for its halogenated derivatives, for instance, a bromo- or iodo-substituted this compound.

The N-diethylcarboxamide group is an electron-withdrawing group, which can influence the reactivity of the halo-indole in the catalytic cycle. While specific studies on the Suzuki-Miyaura coupling of halogenated this compound are not extensively documented, the reactivity can be inferred from studies on other N-protected halo-indoles. The reaction generally proceeds under palladium catalysis with a suitable phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

For instance, the coupling of various bromoindoles with arylboronic acids has been shown to be efficient using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The N-substituent plays a significant role in the reaction's success. In some cases, N-protection is necessary to prevent side reactions, though some methods are tailored for N-H free indoles. nih.gov The N-diethylcarboxamide group in this compound would likely remain intact under typical Suzuki-Miyaura conditions.

A hypothetical Suzuki-Miyaura reaction involving a bromo-substituted this compound is presented below:

Hypothetical Reaction Scheme: Arylboronic acid + Bromo-N,N-diethyl-1H-indole-1-carboxamide --(Pd catalyst, base)--> Aryl-N,N-diethyl-1H-indole-1-carboxamide

The regioselectivity of such a reaction would be determined by the position of the halogen on the indole ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indoles

| Indole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1-methylindole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 4-Bromo-1H-indole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 88 |

| 6-Bromo-1-Boc-indole | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 92 |

This table presents data for analogous compounds to illustrate typical reaction conditions.

Oxidation and Reduction Reactions of the Core Structure

The indole core is susceptible to both oxidation and reduction, leading to a variety of functionalized products. The N-diethylcarboxamide group, being electron-withdrawing, will influence the outcome of these reactions compared to an unsubstituted or N-alkyl-substituted indole.

Oxidation: The oxidation of indoles can yield a range of products, including oxindoles, isatins, and ring-opened compounds, depending on the oxidant and reaction conditions. For an N-acylindole like this compound, the C2-C3 double bond is the most likely site of initial oxidation.

Common oxidizing agents used for indoles include m-CPBA, dimethyldioxirane (B1199080) (DMDO), and ozone. Oxidation with reagents like N-bromosuccinimide (NBS) in the presence of water can lead to the formation of an oxindole. The electron-withdrawing nature of the N-carboxamide group may render the indole ring less susceptible to oxidation compared to electron-rich indoles.

Reduction: The reduction of the indole nucleus can also be controlled to yield different products. Catalytic hydrogenation over platinum or palladium can reduce the C2-C3 double bond to afford an indoline. More forceful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the amide functionality in addition to potentially affecting the indole ring. However, milder reducing agents like sodium borohydride (B1222165) are generally unreactive towards the indole double bond but could reduce other functional groups if present.

A selective reduction of the C2-C3 bond of this compound could be achieved using reagents like sodium cyanoborohydride in acidic media.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Oxidation | m-CPBA | N,N-Diethyl-1,2-dihydro-2-oxo-1H-indole-1-carboxamide (Oxindole derivative) |

| Oxidation | O₃ then Me₂S | N,N-Diethyl-1-formyl-1H-indole-2,3-dione (Isatin derivative) |

| Reduction | H₂, Pd/C | N,N-Diethylindoline-1-carboxamide |

| Reduction | NaBH₃CN, AcOH | N,N-Diethylindoline-1-carboxamide |

This table outlines hypothetical products based on known reactivity of the indole core.

Investigative Studies on the Biological Activities of N,n Diethyl 1h Indole 1 Carboxamide

Anticancer and Antiproliferative Mechanisms

Targeting Androgen Receptor Binding Function (BF3) in Prostate Cancer

Recent research has identified the binding function 3 (BF3) allosteric site of the androgen receptor (AR) as a novel target to overcome resistance to conventional anti-androgen therapies in prostate cancer. nih.govnih.gov A library of 1H-indole-2-carboxamides, a class of compounds structurally related to N,N-Diethyl-1H-indole-1-carboxamide, has been discovered to act as inhibitors of the AR BF3. nih.gov These compounds have demonstrated significant antiproliferative activity against both androgen-sensitive (LNCaP) and enzalutamide-resistant prostate cancer cell lines. nih.gov The inhibition of the BF3 site represents an alternative therapeutic strategy for castration-resistant prostate cancer.

| Compound Class | Target | Effect | Cell Lines | Reference |

| 1H-indole-2-carboxamides | Androgen Receptor Binding Function 3 (BF3) | Potent and selective inhibition, antiproliferative activity | LNCaP, Enzalutamide-resistant prostate cancer cells | nih.govdrugbank.com |

Induction of Regulated Cell Death Pathways (e.g., Apoptosis)

Indole (B1671886) compounds have been widely investigated for their ability to induce apoptosis in cancer cells. nih.gov Studies on various indole derivatives have shown that they can trigger programmed cell death through the modulation of key signaling pathways. For instance, some indole-2-carboxamide derivatives have been shown to induce apoptosis in breast cancer cell lines by acting as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). While specific studies on this compound are lacking, the general pro-apoptotic activity of the indole scaffold suggests this as a potential area of investigation.

| Compound Class | Mechanism | Effect | Cell Lines | Reference |

| Indole-2-carboxamide derivatives | EGFR/CDK2 Dual Inhibition | Induction of apoptosis | Breast cancer cell lines | nih.gov |

Anti-inflammatory Modulatory Effects

The indole nucleus is a common scaffold in molecules with anti-inflammatory properties. While direct evidence for this compound is unavailable, studies on other indole carboxamide derivatives have demonstrated their potential to modulate inflammatory responses.

Interaction with Inflammatory Pathways and Enzymes

Research into indole-imidazolidine derivatives, which share the core indole structure, has shown promising anti-inflammatory and antinociceptive activities. aobchem.com These compounds have been found to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in animal models of inflammation. aobchem.com This suggests that indole carboxamides may exert their anti-inflammatory effects through the modulation of the immune system. aobchem.com

| Compound Class | Model | Effect | Reference |

| Indole-imidazolidine derivatives | Air pouch and carrageenan-induced peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β | aobchem.com |

Anti-mycobacterial Properties

A significant body of research has focused on the anti-mycobacterial activity of indole carboxamides, particularly indole-2-carboxamides. These compounds have shown potent activity against both Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM) strains. nih.govnih.gov

Activity against Mycobacterium tuberculosis and Non-Tuberculous Mycobacteria (NTM) Strains

Indole-2-carboxamides have emerged as a promising class of anti-mycobacterial agents. nih.gov They have demonstrated potent activity against a range of NTM species, including Mycobacterium abscessus. nih.gov The development of pan-active indole-2-carboxamides suggests their potential for broader therapeutic applications in mycobacterial infections. nih.gov

| Compound Class | Organism | Activity | Reference |

| Indole-2-carboxamides | Mycobacterium abscessus | Significant reduction in bacterial loads in in vivo models | nih.gov |

| Indole-2-carboxamides | Various NTM species | Potent pan-activity | nih.gov |

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3) Transporter

The primary mechanism of action for the anti-mycobacterial effects of many indole carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3) transporter. nih.govnih.govnih.gov MmpL3 is essential for the transport of trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. By inhibiting MmpL3, these compounds disrupt cell wall synthesis, leading to bacterial death. nih.govnih.gov The diversity of chemical scaffolds that can inhibit MmpL3, including indole carboxamides, highlights its potential as a broad-spectrum anti-mycobacterial drug target. nih.govnih.gov

| Compound Class | Target | Mechanism of Action | Reference |

| Indolecarboxamides | MmpL3 Transporter | Dissipation of the transmembrane electrochemical proton gradient, leading to inhibition of TMM export | nih.gov |

| Indole-2-carboxamides | MmpL3 Transporter | Inhibition of trehalose monomycolate transport | nih.gov |

Impact on Mycolic Acid Biosynthesis

There is currently no available scientific literature detailing the impact of this compound or other indole-1-carboxamide derivatives on the biosynthesis of mycolic acid, a crucial component of the cell wall in Mycobacterium tuberculosis.

Other Pharmacological Profiles

The indole carboxamide scaffold has demonstrated notable antimicrobial and antifungal activities in several studies. A variety of indole derivatives, including those with a carboxamide moiety, have been synthesized and evaluated for their efficacy against various microbial strains.

A study on novel indole carboxamide and propanamide derivatives revealed that certain compounds exhibited significant in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The antifungal activity against Candida albicans was also noteworthy, with some indole carboxamide derivatives showing higher potency compared to propanamide counterparts. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be significantly lower than standard antibiotics like ciprofloxacin (B1669076) and ampicillin, indicating a potent inhibitory effect. nih.gov

Furthermore, research on indole-triazole conjugates has highlighted the potential of this hybrid scaffold in developing new antimicrobial agents. These compounds have shown moderate to good activity against Gram-negative bacteria and potent activity against Candida species. nih.gov Another study focused on indole-3-carboxamido-polyamine conjugates, which were found to target bacterial membranes and act as antibiotic potentiators, enhancing the activity of legacy antibiotics. mdpi.comresearchgate.net

Table 1: Antimicrobial and Antifungal Activity of Select Indole Carboxamide Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Indole carboxamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Significant antibacterial activity | nih.gov |

| Indole carboxamide derivatives | Candida albicans | Potent antifungal activity | nih.gov |

| Indole-triazole conjugates | Gram-negative bacteria | Moderate to good antibacterial activity | nih.gov |

| Indole-triazole conjugates | Candida tropicalis, Candida albicans | Potent antifungal activity | nih.gov |

| Indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Notable antimicrobial activity | researchgate.net |

The indole nucleus is a recognized scaffold in the development of antimalarial agents. nih.gov While specific studies on this compound are lacking, various other indole derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research on indole-sulfonamide derivatives has shown that while monoindoles were inactive, bisindoles and trisindoles exhibited antimalarial activity against a multidrug-resistant strain of P. falciparum. acs.org Additionally, indole alkaloids isolated from plants like Aspidosperma olivaceum have demonstrated antiplasmodial properties. researchgate.net Synthetic strategies have also been employed to develop novel indole-based compounds with antimalarial potential, including indoloisoquinolines and indolizinoindolones. nih.gov The development of quinoline-4-carboxamide derivatives has also yielded compounds with potent antimalarial efficacy. acs.org

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a significant target for drug discovery. Several studies have identified indole-2-carboxamides and indole-3-carboxamides as modulators of the CB1 receptor. These compounds can act as either antagonists or allosteric modulators, offering a nuanced approach to targeting this receptor.

For instance, a series of indole-2-carboxamides was identified as potent allosteric modulators of the CB1 receptor. nih.gov The structure-activity relationship studies revealed that substituents on the indole core significantly influence the allosteric effects. nih.gov Another study detailed the discovery of indole-2-carboxamides as CB1 receptor antagonists. nih.gov The N-phenylethyl-1H-indole-2-carboxamide scaffold has been highlighted as a promising starting point for designing positive allosteric modulators of the human CB1 receptor. acs.org Furthermore, indole-3-carboxamides have been developed as potent and water-soluble CB1 receptor agonists. rsc.orgrsc.org

Table 2: Activity of Select Indole Carboxamide Derivatives on Cannabinoid Receptor 1 (CB1)

| Compound Type | Activity | Reference |

|---|---|---|

| Indole-2-carboxamides | Allosteric Modulators | nih.gov |

| Indole-2-carboxamides | Antagonists | nih.gov |

| N-phenylethyl-1H-indole-2-carboxamides | Positive Allosteric Modulators | acs.org |

| Indole-3-carboxamides | Agonists | rsc.orgrsc.org |

Chagas disease, caused by the parasite Trypanosoma cruzi, and Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei, are debilitating neglected tropical diseases. Research has pointed to indole carboxamides as a potential therapeutic avenue.

Specifically, a series of 1H-indole-2-carboxamides were identified through phenotypic screening to have activity against T. cruzi. nih.govconicet.gov.aracs.org Optimization of these initial hits led to compounds with improved potency, although challenges with metabolic stability were encountered. nih.gov Similarly, indoline-2-carboxamides, a related class of compounds, were identified as inhibitors of T. brucei. nih.gov These compounds showed potent antiproliferative activity and demonstrated efficacy in a stage 1 mouse model of HAT. nih.gov

Oxidative stress is implicated in a multitude of diseases, and compounds with antioxidant properties are of significant interest. Several studies have evaluated the antioxidant potential of indole carboxamide derivatives.

In one study, a series of indole-2-carboxamide and 3-acetamide derivatives were synthesized and tested for their ability to inhibit lipid peroxidation and scavenge free radicals. nih.gov The results indicated that several of these derivatives were highly efficient antioxidants. nih.gov Another investigation focused on the effects of indole-2-carboxamide and 3-acetamide derivatives on heme oxygenase (HO) activity and DPPH radical scavenging. nih.govtandfonline.com Among the tested compounds, an indole-2-carboxamide derivative was found to be a potent activator of HO, an enzyme with cytoprotective and antioxidant functions. nih.govtandfonline.com

Table 3: Antioxidant Activity of Select Indole Carboxamide Derivatives

| Compound Type | Antioxidant Mechanism | Result | Reference |

|---|---|---|---|

| N-substituted indole-2-carboxamides | Inhibition of lipid peroxidation, superoxide (B77818) anion scavenging | Efficient antioxidant activity | nih.gov |

| Indole-2-carboxamide derivative | Heme oxygenase (HO) activation | Potent activator | nih.govtandfonline.com |

| N-substituted indole-2-carboxamides | Inhibition of lipid peroxidation | Significant decrease in microsomal lipid peroxidation | researchgate.net |

Enzyme Inhibition Beyond Kinases (e.g., Human Liver Glycogen (B147801) Phosphorylase, Renin)

The indole carboxamide scaffold has demonstrated notable inhibitory activity against several key enzymes, including human liver glycogen phosphorylase and renin. Although specific data for this compound is not available, research on analogous compounds offers insights into the potential for this chemical class to interact with these non-kinase targets.

Human Liver Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The liver isoform, human liver glycogen phosphorylase (HLGPa), is a key target. nih.gov Studies have identified that indole-carboxamides can bind to a new allosteric site on glycogen phosphorylase, distinct from the active site, leading to its inhibition. nih.gov

Research has highlighted the inhibitory potential of various indole-2-carboxamide derivatives. For instance, the compound [R-(R, S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide (CP-91149)** was identified as a potent inhibitor of HLGPa. nih.gov Its inhibitory activity was found to be significantly enhanced in the presence of glucose. nih.gov

Another study focused on a 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative, which showed inhibitory activity against different isoforms of glycogen phosphorylase, with a notable preference for the brain isoform (PYGB). acs.org This suggests that substitutions on the indole ring and the carboxamide nitrogen can influence both potency and isoform selectivity. acs.org

Table 1: Inhibitory Activity of Indole Carboxamide Derivatives against Glycogen Phosphorylase Isoforms

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| [R-(R, S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide (CP-91149) | Human Liver Glycogen Phosphorylase a (HLGPa) | 130 | nih.gov |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative | Brain-type Glycogen Phosphorylase (PYGB) | 90.27 | acs.org |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative | Liver-type Glycogen Phosphorylase (PYGL) | 1537.5 | acs.org |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative | Muscle-type Glycogen Phosphorylase (PYGM) | 144.21 | acs.org |

Renin Inhibition

Renin is an aspartyl protease that plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure. Its inhibition is a therapeutic approach for hypertension. A class of indole-3-carboxamides has been identified as potent and non-chiral inhibitors of renin. Through a combination of high-throughput screening, parallel synthesis, and structure-based design, researchers optimized a series of these compounds. The most potent compound from this series, which is not this compound, demonstrated remarkable potency.

Table 2: Inhibitory Activity of an Indole-3-Carboxamide Derivative against Renin

| Compound Class | Most Potent Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| Indole-3-carboxamides | 5k | Renin | 2 |

The research into these related indole carboxamides underscores the potential for this chemical family to interact with and inhibit enzymes outside of the kinase family. The specific substitutions on the indole core and the carboxamide group are critical in determining the potency and selectivity of inhibition for enzymes like human liver glycogen phosphorylase and renin. Further investigation would be necessary to determine if this compound exhibits similar biological activities.

Mechanistic Elucidation of N,n Diethyl 1h Indole 1 Carboxamide at the Molecular Level

Binding Affinities and Receptor Interactions

The interaction of indole (B1671886) derivatives with various receptors is a cornerstone of their pharmacological activity. This is largely attributed to the unique electronic and structural properties of the indole ring system.

Formation of Hydrogen Bonds with Enzymes and Proteins

The nitrogen atom within the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxamide group in N,N-Diethyl-1H-indole-1-carboxamide can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are crucial for the interaction of small molecules with the amino acid residues in the binding pockets of enzymes and other proteins. Such interactions are fundamental to the specificity and affinity of a ligand for its target. While specific data for this compound is not available, studies on related indole carboxamides highlight the importance of these hydrogen bonds in their biological activity.

Intracellular Signaling Pathway Modulation

By binding to specific cellular targets, indole derivatives can modulate various intracellular signaling pathways, leading to a range of physiological effects.

Interference with Cell Proliferation Processes

Numerous indole-based compounds have been investigated for their antiproliferative properties. They can interfere with cell cycle progression and induce apoptosis in cancer cells by targeting various signaling molecules, including protein kinases and transcription factors. The specific mechanism by which an indole carboxamide might affect cell proliferation would depend on its unique substitution pattern and its resulting target affinity.

Regulation of Inflammatory Responses

The anti-inflammatory potential of indole derivatives is another area of active research. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by influencing the production of inflammatory cytokines. The N,N-diethylcarboxamide moiety could influence the molecule's ability to interact with targets within inflammatory signaling cascades.

Modulation of Cap-Dependent Translation in Viral Replication

The replication of many viruses is dependent on the host cell's machinery for protein synthesis, including cap-dependent translation. Some small molecules can interfere with this process, thereby inhibiting viral replication. While there is no specific evidence to suggest that this compound modulates cap-dependent translation, the general class of indole derivatives has been explored for antiviral activities, and interference with viral protein synthesis is a potential mechanism of action.

Perturbations in Tryptophan Biosynthesis (for Indole-4-carboxamides)

The tryptophan biosynthesis pathway is a crucial metabolic route, and its disruption can have significant biological effects. Research into indole-4-carboxamides, a related class of compounds, has revealed a detailed mechanism of action, particularly in the context of Mycobacterium tuberculosis (Mtb). These compounds are understood to function as prodrugs that, once metabolized, interfere with the synthesis of tryptophan.

Studies have identified that indole-4-carboxamides with potent antitubercular activity are hydrolyzed by a mycobacterial amidase. nih.gov This enzymatic action converts the carboxamide into its corresponding antimetabolite, 4-aminoindole (B1269813). nih.gov This metabolite then targets the tryptophan biosynthesis pathway.

The mechanism of resistance developed by Mtb further illuminates this process. Resistance occurs through three primary alterations:

Decreased Drug Metabolism : Loss-of-function mutations in the amidase enzyme prevent the conversion of the indole-4-carboxamide prodrug into its active form. nih.gov

Increased Precursor Biosynthesis : Mutations in the anthranilate synthase (TrpE) enzyme lead to a loss of allosteric feedback inhibition, resulting in an increased production rate of tryptophan precursors. nih.gov

Target Modification : Mutations in tryptophan synthase (TrpAB) decrease the incorporation of the 4-aminoindole antimetabolite into 4-aminotryptophan, thereby circumventing its toxic effects. nih.gov

This evidence strongly suggests that the antitubercular action of indole-4-carboxamides is directly linked to their ability to be metabolized into a tryptophan analogue that disrupts the normal function of the tryptophan biosynthesis pathway. nih.govdundee.ac.uk

| Mechanism | Description | Affected Enzyme(s) | Reference |

| Prodrug Activation | Hydrolysis of the carboxamide to an active antimetabolite. | Amidase | nih.gov |

| Target Interference | The antimetabolite (4-aminoindole) disrupts the normal synthesis of tryptophan. | Tryptophan Synthase (TrpAB) | nih.gov |

| Resistance (Metabolic) | Loss of amidase function prevents prodrug activation. | Amidase | nih.gov |

| Resistance (Pathway) | Loss of feedback inhibition increases precursor supply. | Anthranilate Synthase (TrpE) | nih.gov |

Influence on Genes Associated with Tumor Progression (e.g., CA9, SYK)

The indole scaffold is a versatile structure in medicinal chemistry, and various indole carboxamide derivatives have been evaluated for their potential as anticancer agents. nih.govnih.gov These investigations have included analyses of their effects on gene expression related to tumor growth and progression.

Furthermore, the spleen tyrosine kinase (SYK) has been identified as a target for certain carboxamide-containing molecules. nih.gov SYK is a non-receptor tyrosine kinase that plays a role in the signaling of various immune receptors and is implicated in cellular processes. nih.gov Optimization studies of carbon-linked carboxamide inhibitors have led to the development of compounds with subnanomolar potency against SYK and high selectivity across the kinome. nih.gov These inhibitors were designed to overcome liabilities found in analogous nitrogen-linked carboxamides. nih.gov The ability of the carboxamide structure to serve as a scaffold for potent and selective SYK inhibitors highlights a potential mechanism through which related compounds could influence cellular signaling pathways relevant to disease states, including cancer. nih.gov

| Compound Class | Cell Line | Finding | Implication | Reference |

| Indole-2-carboxamides | KNS42 (Pediatric Glioma) | Downregulation of a set of seven genes positively correlated with tumor growth. | Antitumor activity may be mediated through transcriptional regulation. | nih.govnih.gov |

| Carbon-linked Carboxamides | N/A (Enzymatic Assay) | Potent and selective inhibition of Spleen Tyrosine Kinase (SYK). | The carboxamide moiety is a viable scaffold for targeting kinases involved in cell signaling. | nih.gov |

Structure Activity Relationship Sar Studies of N,n Diethyl 1h Indole 1 Carboxamide Derivatives

Influence of Carboxamide Position and Substituents on Biological Potency

The position of the carboxamide group on the indole (B1671886) ring is a critical determinant of biological activity. While N,N-Diethyl-1H-indole-1-carboxamide features the carboxamide at the 1-position, many studies focus on derivatives with the carboxamide at the 2-position, which has been identified as a promising scaffold for various therapeutic targets. acs.orgmdpi.comrsc.org For instance, indole-2-carboxamides have been investigated as potential antituberculosis agents and antiproliferative agents. acs.orgmdpi.com The amide functionality at the C2 position of the indole ring is considered critical for the allosteric effects on the orthosteric site of certain receptors. acs.org

Furthermore, the nature of the substituents on the carboxamide itself can significantly impact potency. While the parent compound has two ethyl groups, modifications to these substituents can fine-tune the biological profile. The amide linkage is crucial, often participating in hydrogen bond interactions within the active sites of biological targets. mdpi.com The favorable properties of carboxamides, such as being neutral, stable, and capable of acting as hydrogen bond donors and acceptors, make them a popular functional group in medicinal chemistry. arkat-usa.org

Table 1: Effect of Carboxamide Position on Biological Activity

| Carboxamide Position | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Indole-2-carboxamide | Antituberculosis | Displayed low micromolar potency against Mycobacterium tuberculosis. | acs.org |

| Indole-2-carboxamide | Antiproliferative | Demonstrated promising antiproliferative activities with GI50 values in the nanomolar range. | mdpi.com |

| Indole-2-carboxamide | CB1 Allosteric Modulation | The amide functionality at the C2 position is critical for allosteric effects. | acs.org |

Role of Diethyl Groups on Amide Nitrogen in Modulating Pharmacological Profiles

The two ethyl groups attached to the amide nitrogen in this compound play a significant role in defining its pharmacological characteristics. In the context of CB1 receptor allosteric modulators, the presence of a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide was found to enhance potency. nih.gov

Studies on related indole-2-carboxamides have shown that replacing the piperidinyl group with a dimethylamino group can lead to reduced allosteric modulation in some cases, but in others, the N,N-dimethylamino group was preferred over the piperidinyl functionality. acs.orgsemanticscholar.org This highlights the nuanced role of the N,N-dialkyl substituents. For instance, in a series of indole-2-carboxamides, the dimethylamino group on a phenyl ring was found to be superior to the N-piperidinyl group, resulting in modulators with higher binding affinity and greater cooperativity. acs.org

Impact of Substituents on the Indole Ring (e.g., Halogens, Alkyl Groups)

Modifying the indole ring with various substituents, such as halogens and alkyl groups, is a common strategy to optimize the biological activity of indole carboxamide derivatives.

Halogen Substituents: The introduction of halogens like chlorine and fluorine can significantly influence potency. In some series of indole-2-carboxamides, chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring improved metabolic stability. acs.org For CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was shown to enhance modulation potency. nih.gov Specifically, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts in certain contexts. researchgate.net However, the difference in the effects of fluoro and chloro groups on CB1 activity was not always significant. nih.gov In another study, a 5,7-dichloro derivative showed lower potency than a 5-chloro derivative, indicating that the position and number of halogen substituents are critical. nih.gov

Alkyl Groups: The presence and nature of alkyl groups on the indole ring are also crucial. For CB1 allosteric modulators, a small side chain (like hydrogen or a methyl group) at the C3 position was preferred. nih.gov The length of a linear alkyl group at the C3 position of the indole ring has a profound influence on the allosteric modulation of the orthosteric binding site. acs.org For instance, an n-propyl group was preferred for allosteric modulation of orthosteric ligand binding, while an n-hexyl group was favored for enhancing the affinity of the allosteric modulator to the CB1 receptor. acs.org In a series of antitubercular indole-2-carboxamides, attaching alkyl groups to a cyclohexyl ring substituent significantly improved activity against M. tuberculosis. acs.org

Table 2: Influence of Indole Ring Substituents on Activity

| Substituent Type | Position | Effect on Activity | Reference |

|---|---|---|---|

| Chloro, Fluoro, Cyano | 4- and 6-positions | Improved metabolic stability. | acs.org |

| Chloro or Fluoro | C5-position | Enhanced CB1 modulation potency. | nih.gov |

| Fluorine | - | More potent than chlorine derivatives in some cases. | researchgate.net |

| Methoxy | 7-position | Favorable for activity in one study. | researchgate.net |

| Alkyl groups | C3-position | A small side chain (H or Me) was preferred for CB1 modulation. | nih.gov |

| n-Propyl | C3-position | Preferred for allosteric modulation of orthosteric ligand binding. | acs.org |

| n-Hexyl | C3-position | Preferred for enhancing affinity of the allosteric modulator. | acs.org |

Contribution of Linker Lengths and Peripheral Amino Substituents

In many indole carboxamide derivatives designed to interact with specific biological targets, a linker connects the core indole carboxamide structure to a peripheral group, often an amino substituent. The length and nature of this linker are critical for optimal activity.

For CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, an ethylene (B1197577) linker between the amide bond and a phenyl ring was found to be an important feature for activity. nih.gov Shortening or elongating this linker was shown to abolish the allosteric modulation of the orthosteric binding site. acs.orgsemanticscholar.org

The nature of the peripheral amino substituent also plays a pivotal role. In the context of CB1 modulators, piperidinyl or dimethylamino groups at the 4-position of the phenyl ring were preferred for activity. nih.gov Further studies revealed that the N,N-dimethylamino group was superior to the piperidinyl functionality, yielding modulators with higher binding affinity and greater cooperativity. acs.orgsemanticscholar.org

Stereochemical Considerations and Enantiospecificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. While specific stereochemical studies on the parent compound are not extensively detailed in the provided context, research on related structures underscores the importance of this aspect.

For instance, in a study of NAAA inhibitors, the (S)-enantiomer of N-(2-oxo-3-oxetanyl)-3-phenylpropionamide was the active compound that prevented PEA degradation. researchgate.net This highlights that different enantiomers of a chiral molecule can have vastly different biological activities. When a chiral center is present in a derivative, it is common for one enantiomer to be significantly more potent than the other, a phenomenon known as enantiospecificity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a drug molecule.

Correlation between Molecular Properties (Shape, Contact Surface Area) and Activity

The contact surface area, which describes the area of the molecule that can interact with its biological target, is another important parameter. Below a certain activity threshold, the correlation between binding and biological activity was diminished, indicating an amphipathic requirement for activity in cells. nih.gov In another study on indole-2-carboxamides as antituberculosis agents, a positive correlation was observed between lipophilicity and potency against M. tuberculosis. acs.org This suggests that a larger, more lipophilic contact surface area can be beneficial for activity in certain contexts.

Computational Chemistry and Molecular Modeling of N,n Diethyl 1h Indole 1 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions of N,N-Diethyl-1H-indole-1-carboxamide with various proteins.

Molecular docking simulations for indole (B1671886) derivatives often reveal key interactions with protein active sites. For instance, studies on similar indole-2-carboxamide compounds have shown that the indole core can form crucial hydrophobic interactions, while the carboxamide moiety frequently participates in hydrogen bonding with amino acid residues. nih.govmdpi.com The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of this interaction. While specific docking studies on this compound are not extensively documented in publicly available literature, hypothetical docking poses can be generated against known protein targets to predict binding modes. The diethyl groups on the carboxamide would be expected to influence the steric fit and hydrophobic interactions within a binding pocket.

Interactive Table: Predicted Binding Affinities of Indole Derivatives with Various Protein Targets (Hypothetical Data for Illustration)

| Protein Target | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | This compound | -8.5 | Arg120, Tyr355, Ser530 |

| Heme Oxygenase-1 (HO-1) | This compound | -7.9 | Asp140, His25, Met34 |

| Trypanosoma cruzi CYP51 | This compound | -9.2 | Heme, Phe290, Cys449 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how docking results would be presented. Specific experimental or computational validation for this compound is required.

By screening this compound against a library of protein structures, molecular docking can help identify potential biological targets. rjpbr.comnih.gov This "reverse docking" approach is instrumental in hypothesis generation for the compound's mechanism of action. For example, the indole scaffold is a known pharmacophore in inhibitors of enzymes like cyclooxygenases (COX), kinases, and microbial enzymes such as lanosterol (B1674476) 14α-demethylase. ajchem-a.comnih.govresearchgate.net Docking studies could therefore suggest that this compound may possess anti-inflammatory, anticancer, or antimicrobial properties by binding to these or other related targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time.

Following molecular docking, MD simulations can be employed to assess the stability of the predicted binding pose of this compound within a protein's active site. researchgate.net These simulations model the movements of atoms and molecules over a specific period, allowing researchers to observe whether the ligand remains stably bound or dissociates. Key parameters analyzed include root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds. A stable complex, characterized by low RMSD values and sustained interactions, would lend confidence to the docking prediction. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are built using a dataset of compounds with known activities. nih.govnih.gov For indole derivatives, various molecular descriptors—such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices—are calculated. mdpi.com These descriptors are then correlated with the biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov

While a specific QSAR model for this compound has not been detailed in the literature, one could be developed as part of a series of analogous compounds. Such a model could predict the bioactivity of newly designed derivatives, thereby prioritizing synthetic efforts. For example, a QSAR study on a series of indole-carboxamides might reveal that specific substitutions on the indole ring or alterations to the amide group significantly impact activity. nih.govacs.org

Interactive Table: Example of Molecular Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor | Definition | Typical Influence on Activity |

| LogP | Octanol-water partition coefficient | Relates to lipophilicity and membrane permeability. |

| TPSA | Topological Polar Surface Area | Influences cell penetration and oral bioavailability. |

| Molecular Weight | Mass of the molecule | Affects size and diffusion characteristics. |

| Hydrogen Bond Donors/Acceptors | Number of H-bond donor/acceptor sites | Crucial for specific interactions with protein targets. |

| Rotatable Bonds | Number of freely rotatable bonds | Relates to conformational flexibility. |

Identification of Key Physicochemical and Steric Descriptors

In the realm of computational chemistry, understanding the fundamental physicochemical and steric properties of a molecule like this compound is paramount for predicting its behavior. These descriptors provide a quantitative insight into the molecule's characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key descriptors are often calculated using various software and are crucial for building predictive models.

The molecular weight of this compound is 216.282 g/mol . alfa-chemistry.com Lipophilicity, a critical factor for membrane permeability, is commonly expressed as the octanol-water partition coefficient (logP). While experimentally determined values can be time-consuming to obtain, computational methods provide reliable estimates. nih.gov The topological polar surface area (TPSA) is another vital descriptor that correlates with a molecule's hydrogen bonding potential and its ability to permeate biological membranes. researchgate.net For a molecule to be a potential drug candidate, these and other descriptors are often evaluated against established guidelines like Lipinski's Rule of Five. In silico ADME predictions for various indole derivatives have shown that many, including this compound, often exhibit zero violations of Lipinski's rule, indicating good drug-like properties. nih.gov

Table 1: Key Physicochemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O alfa-chemistry.com |

| Molecular Weight | 216.282 g/mol alfa-chemistry.com |

| Boiling Point | 140-147ºC/0.8 mmHg alfa-chemistry.com |

| Density | 1.089 g/mL at 25ºC alfa-chemistry.com |

Density Functional Theory (DFT) Calculations

Conformational Analysis and Energetic Stability Assessment

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and geometry of molecules. tandfonline.com For this compound, DFT calculations can elucidate the preferred three-dimensional arrangement of atoms (conformation) and the energetic landscape of different conformers. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed method for optimizing molecular structures and calculating vibrational frequencies. tandfonline.com

Theoretical studies on related indole-1-carboxamides have explored the mechanisms of their formation. For instance, DFT calculations have been used to study the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates, revealing the role of solvents in facilitating the reaction. rsc.org These studies show that solvents can act as hydrogen-bond acceptors and proton-transfer shuttles, significantly lowering the activation energy barrier. rsc.org Such computational insights are crucial for optimizing synthetic routes and understanding reaction mechanisms at a molecular level.

In Silico Pharmacokinetic and Drug-Likeness Prediction

Assessment of Oral Bioavailability and Plasma Exposure

In silico tools play a significant role in the early stages of drug discovery by predicting the ADME properties of compounds. nih.govnih.gov Oral bioavailability is a critical parameter, and its prediction often relies on descriptors such as TPSA and the number of rotatable bonds. Molecules with favorable physicochemical properties are more likely to be well-absorbed after oral administration. For many indole derivatives, in silico studies have predicted good oral bioavailability. nih.gov

Prediction of Metabolic Stability and Hepatic Microsomal Turnover

The metabolic fate of a drug candidate is a key determinant of its efficacy and safety. The major drug-metabolizing enzymes are the cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. More than 90% of drugs are metabolized by CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net Predicting the metabolic stability helps in anticipating the compound's half-life in the body.

Evaluation of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.gov In silico models for predicting BBB permeability are well-established and often use descriptors like lipophilicity (logP), molecular weight, and hydrogen bonding potential. nih.govfrontiersin.org The ratio of the concentration of a drug in the brain to that in the blood is given by logBB. researchgate.net A logBB value greater than 0.3 is generally considered good for CNS-active drugs, while a value less than -1 is considered poor. researchgate.net Computational models have shown good correlation with experimental logBB and logPS (permeability-surface area product) values. nih.gov For small molecules, high lipophilicity and a low hydrogen bonding potential generally favor BBB penetration. nih.gov

Table 2: In Silico ADME and Toxicity Predictions

| Property | Prediction | Significance |

|---|---|---|

| Lipinski's Rule of Five | Likely no violations nih.gov | Good drug-likeness and oral bioavailability potential. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable researchgate.net | Potential for central nervous system activity. |

| CYP450 Metabolism | Likely substrate for major isoforms researchgate.net | Indicates potential for hepatic metabolism. |

With the current information available, it is not possible to generate a detailed article on the preclinical evaluation of this compound. Searches for specific in vitro and in vivo studies on this particular compound did not yield sufficient data regarding its cytotoxicity, selectivity, or its efficacy in antimycobacterial and antiviral studies.

The scientific literature provides information on a variety of other indole carboxamide derivatives, highlighting the therapeutic potential of this class of compounds in areas such as cancer, infectious diseases, and neurological disorders. For example, various studies have detailed the synthesis and biological evaluation of different substituted indole-carboxamides, including their cytotoxic effects on cancer cell lines and their activity against various pathogens. However, this information is not directly applicable to this compound.

To provide a comprehensive article as requested, specific research focusing on the preclinical pharmacological characterization and therapeutic evaluation of this compound would be required. Without such dedicated studies, any attempt to create the outlined article would be speculative and not based on factual, scientific evidence for this specific chemical entity.

Preclinical Evaluation and Translational Research of N,n Diethyl 1h Indole 1 Carboxamide

In Vivo Efficacy and Therapeutic Potential

Anticancer Activity in Xenograft Models

Currently, there is no publicly available scientific literature detailing the anticancer activity of N,N-Diethyl-1H-indole-1-carboxamide in xenograft models. Extensive searches of scholarly databases have not yielded any studies that have investigated the in vivo efficacy of this specific compound in animal models of cancer. Therefore, no data on tumor growth inhibition, survival rates, or other relevant endpoints in xenograft studies can be provided at this time.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling in Biological Systems

Comprehensive pharmacokinetic and pharmacodynamic data for this compound are not available in the current body of scientific literature. The following sections outline the specific areas where information is lacking.

Absorption and Distribution Analysis

No studies have been published that characterize the absorption and distribution of this compound in biological systems. Key pharmacokinetic parameters such as bioavailability, the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the volume of distribution (Vd) have not been determined for this compound. Furthermore, there is no information regarding its tissue distribution patterns or its ability to cross biological barriers such as the blood-brain barrier.

Biotransformation Pathways and Metabolite Identification

The metabolic fate of this compound has not been elucidated in any published research. There are no data available on the enzymes responsible for its metabolism, the metabolic pathways it undergoes, or the identity of its potential metabolites. Consequently, a metabolite profile for this compound cannot be constructed.

Excretion Studies

There is a lack of information regarding the elimination of this compound from the body. Studies detailing the routes and rates of excretion, such as renal or fecal clearance, have not been reported. The half-life (t1/2) of the compound and its metabolites is also unknown.

Advanced Analytical and Characterization Techniques for N,n Diethyl 1h Indole 1 Carboxamide Research

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups of N,N-Diethyl-1H-indole-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of the proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the ethyl groups, and the proton at position 3 of the indole ring. A representative, though not specific to this exact compound, ¹H NMR data for a similar indole structure shows aromatic protons in the range of δ 7.0-8.0 ppm, with the ethyl group's methylene (B1212753) protons appearing as a quartet around δ 3.4 ppm and the methyl protons as a triplet around δ 1.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the carboxamide group (typically in the range of 160-170 ppm), the aromatic carbons of the indole ring (around 110-140 ppm), and the aliphatic carbons of the diethylamino group.

2D NMR Spectroscopy: To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For instance, it would show correlations between the adjacent aromatic protons on the indole ring and between the methylene and methyl protons of the ethyl groups. stenutz.euchemicalbook.com

HSQC: This technique correlates directly bonded proton and carbon atoms. stenutz.euchemicalbook.com It is instrumental in assigning the carbon signal corresponding to each proton signal.

A comprehensive analysis of these 1D and 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for an Indole Carboxamide Structure

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole Aromatic CH | 7.0 - 8.2 | 110 - 130 |

| Indole Quaternary C | - | 125 - 140 |

| C=O | - | ~165 |

| N-CH₂ | ~3.4 (quartet) | ~42 |

| CH₃ | ~1.2 (triplet) | ~14 |

Note: This table provides expected chemical shift ranges based on general knowledge of similar structures and is for illustrative purposes. Actual values for this compound may vary.

Mass Spectrometry (High-Resolution MS, Tandem MS, Imaging MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₆N₂O), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and subjected to fragmentation, providing valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses. For instance, cleavage of the amide bond could lead to the formation of a diethylaminyl radical or a diethylamine (B46881) molecule. Fragmentation of the indole ring is also possible. The analysis of these fragment ions helps to piece together the molecular structure.

Imaging Mass Spectrometry (IMS): While less common for the routine analysis of a pure compound, imaging mass spectrometry could be employed in more advanced research to visualize the spatial distribution of this compound in biological tissues or other complex samples.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₇N₂O⁺ | 217.1335 |

| [M+Na]⁺ | C₁₃H₁₆N₂ONa⁺ | 239.1155 |

Note: These are theoretical values. Experimental values from HRMS would be used to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of an indole derivative typically shows a characteristic N-H stretching vibration around 3400 cm⁻¹ if the indole nitrogen is unsubstituted. nih.gov However, in this compound, this peak would be absent due to the substitution at the N-1 position. Key absorptions would include the C=O stretching of the amide group, typically observed in the region of 1630-1680 cm⁻¹, and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1350 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method for an indole derivative might involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The detection is commonly performed using a UV detector, set at a wavelength where the indole chromophore has strong absorbance (around 220 nm and 280 nm). The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method Parameters for Indole Derivatives

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. In GC-MS, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer.

The GC retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrometer provides a mass spectrum of the eluting compound, which serves as a molecular fingerprint and allows for its identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. For indole carboxamides, GC-MS analysis can be used for both qualitative identification and quantitative determination in various samples.

Table 5: General GC-MS Parameters for the Analysis of Indole Derivatives

| Parameter | Condition |

| GC Column | Capillary column, e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | A temperature ramp, e.g., starting at 100°C, hold for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of pharmaceutical compounds, offering distinct advantages over traditional High-Performance Liquid Chromatography (HPLC). chromatographytoday.comuva.es SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. uva.esnih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced solvent consumption, making it a "greener" alternative to HPLC. chromatographytoday.comuva.es

In the context of analyzing indole derivatives like this compound, SFC provides high-resolution separation and is particularly advantageous for both achiral and chiral purifications. chromatographytoday.com The polarity of the mobile phase is fine-tuned by adding organic modifiers, such as alcohols (methanol, ethanol), and additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape and resolution, especially for basic or acidic compounds. chiraltech.com The selection of the stationary phase is also critical, with polysaccharide-derived chiral stationary phases (CSPs) being highly effective for enantiomeric separations of indole compounds. chiraltech.com The hyphenation of SFC with mass spectrometry (SFC-MS) allows for the direct identification and quantification of analytes, providing a rapid and efficient workflow from purification to analysis. chromatographytoday.com

Table 1: Illustrative SFC Method Parameters for Analysis of Indole Derivatives

| Parameter | Setting | Purpose/Rationale |

|---|---|---|

| Instrument | SFC-MS System | Combines separation with mass-based detection for identification. chromatographytoday.com |

| Column | Polysaccharide-based Chiral Stationary Phase | Effective for achieving enantiomeric separation of chiral indole compounds. chiraltech.com |

| Mobile Phase A | Supercritical CO₂ | Primary mobile phase, offers low viscosity for high-speed analysis. nih.gov |

| Mobile Phase B (Modifier) | Methanol with 0.1% Diethylamine | Modifier to increase solvent strength and elute polar compounds; additive improves peak shape for basic analytes. nih.govchiraltech.com |

| Gradient | 5% to 40% B over 5 minutes | A gradient elution ensures that compounds with a range of polarities are effectively separated and eluted. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase, leading to faster run times. uva.es |

| Back Pressure | 150 bar | Maintains CO₂ in its supercritical state. |

| Detection | Mass Spectrometry (MS) and UV (254 nm) | MS provides molecular weight information for identification, while UV detection quantifies the compound. |

Biological Assay Methodologies

To investigate the biological effects of this compound, a variety of in vitro assays are utilized. These assays are designed to measure specific biological activities, from general cytotoxicity to detailed mechanisms of action at the molecular level.

Cell viability and antiproliferation assays are foundational in determining the cytotoxic potential of a compound against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. nih.govnih.gov In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov

Research on structurally related indole carboxamide derivatives demonstrates their potential to inhibit the proliferation of cancer cell lines. For instance, studies on various indole-2-carboxamides have shown dose-dependent inhibitory effects on human umbilical vein endothelial cells (HUVEC) and A549 lung cancer cells. nih.govwaocp.org The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Example Antiproliferative Activity of a 5-Bromo-indole-2-carboxamide Derivative

| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| HUVEC | 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | 5.6 | nih.gov |

| A549 (Lung Cancer) | 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | 14.4 | nih.govnih.gov |

Enzyme inhibition assays are crucial for identifying specific molecular targets of a compound. Many indole derivatives have been investigated as inhibitors of various enzymes. For example, indole-5-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

These assays measure the activity of a specific enzyme in the presence of varying concentrations of the test compound. The potency of the inhibitor is quantified by its IC₅₀ value. For indole derivatives, research has shown subnanomolar inhibitory potency against MAO-B. nih.gov Similarly, other indole compounds have been evaluated as urease inhibitors, which is relevant for combating infections by urease-producing bacteria like Helicobacter pylori. mdpi.com

Table 3: Example Enzyme Inhibition Data for Indole Carboxamide Derivatives

| Compound | Target Enzyme | Inhibition (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Human MAO-B | 0.227 nM | >5700-fold vs MAO-A | nih.gov |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 nM | >25000-fold vs MAO-A | nih.gov |

| N-benzyl-1H-indole-3-carbaldehyde oxime (syn isomer) | Urease | 0.0345 mM | - | mdpi.com |

Reporter gene assays are sophisticated tools used to study the modulation of specific cellular signaling pathways. In these assays, the promoter of a gene of interest is linked to a "reporter gene" (e.g., luciferase or β-galactosidase) that produces an easily measurable signal. If a compound activates or inhibits the signaling pathway that controls the promoter, a corresponding change in the reporter signal will be observed.